REACTION_CXSMILES
|
[OH:1]/[N:2]=[C:3](\Cl)/[CH:4]=[N:5]/O.S(Cl)(Cl)=O.[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH2:13]([O:12][CH:16]1[O:1][N:2]=[C:3]([C:4]#[N:5])[CH2:15]1)[CH3:14]
|
Name
|
|
Quantity
|
1845.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O\N=C(\C=N\O)/Cl
|
Name
|
|
Quantity
|
6966.7 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 10-15° C. for 6-7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dried 10 L three-necked flask equipped with a thermometer controller, a mechanical stirrer, and a dropping funnel
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under vacuum at 15-20° C. to about 1.0 L (1.0×)
|
Type
|
ADDITION
|
Details
|
followed by addition of a total of 950 g (0.9×) of tetrahydrofuran and distillation
|
Type
|
CUSTOM
|
Details
|
to remove residual thionyl chloride
|
Type
|
ADDITION
|
Details
|
The resulting mixture was added drop wise into a solution of 2755 g (2.9×) of ethoxyethene, 6764 g (7.12×) of tetrahydrofuran and 715.0 g (0.75×) of sodium carbonate in 3200.0 g (3.4×) of water over 30-40 minutes at 0-5° C
|
Duration
|
35 (± 5) min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0-5° C. for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 1900 g (2.0×) of methyl t-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried with 380 g (0.4×) of sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1CC(=NO1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 549.7 g | |
YIELD: PERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |